molecular formula C16H17BrN4O2 B2354762 [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone CAS No. 2380034-64-8

[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone

Cat. No. B2354762
CAS RN: 2380034-64-8
M. Wt: 377.242
InChI Key: ZZYTWZJZTLQIPH-UHFFFAOYSA-N
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Description

[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone involves the inhibition of certain enzymes and receptors by binding to their active sites. This compound has been shown to selectively inhibit the activity of certain kinases and phosphatases, which are involved in various cellular processes such as cell growth, proliferation, and differentiation. Additionally, this compound has been shown to bind to certain receptors such as G protein-coupled receptors (GPCRs) and ion channels, which are involved in various physiological processes such as neurotransmission and hormone secretion.
Biochemical and Physiological Effects
The biochemical and physiological effects of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone vary depending on the specific enzymes and receptors that it inhibits. However, some of the common effects of this compound include the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of various signaling pathways involved in cellular processes. Additionally, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone in lab experiments include its high potency and selectivity for certain enzymes and receptors, which allows for precise and targeted inhibition of specific cellular processes. Additionally, this compound has been shown to have good pharmacokinetic properties, which make it suitable for use in vivo studies. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability and use in certain labs.

Future Directions

There are several future directions for the study of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone. One potential direction is the further investigation of its potential use as a therapeutic agent for the treatment of various diseases such as cancer and neurodegenerative disorders. Additionally, this compound could be further studied for its potential applications in the development of novel drugs for the treatment of drug-resistant bacterial infections. Finally, the synthesis method of this compound could be optimized to improve its yield and scalability, which would make it more accessible for use in various scientific research applications.
Conclusion
In conclusion, [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific research applications.

Synthesis Methods

The synthesis of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone involves the reaction between 5-bromopyrimidine-2-carboxylic acid and 3-(piperidin-1-yl)pyridine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone has been extensively studied for its potential applications in various fields of scientific research. One of its primary applications is in the field of medicinal chemistry, where it has been investigated for its ability to act as a potent inhibitor of certain enzymes and receptors. Additionally, this compound has been studied for its potential use in the development of novel drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O2/c17-14-8-19-16(20-9-14)23-11-12-3-2-6-21(10-12)15(22)13-4-1-5-18-7-13/h1,4-5,7-9,12H,2-3,6,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYTWZJZTLQIPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN=CC=C2)COC3=NC=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-{[1-(pyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine

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